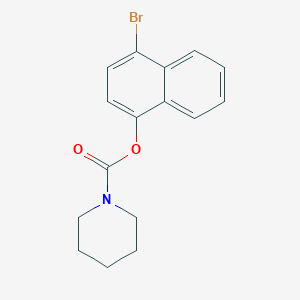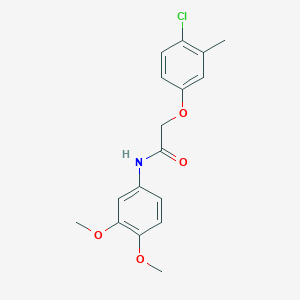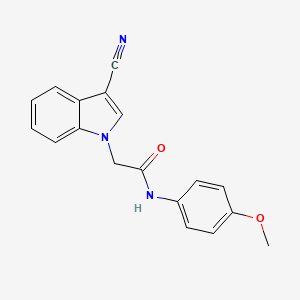
4-bromo-1-naphthyl 1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-bromo-1-naphthyl 1-piperidinecarboxylate" and its analogs have been extensively researched for their potential in various applications due to their unique chemical structures and properties. The compound falls within a category of organic molecules that are synthesized and analyzed for their potential interactions and reactivity.
Synthesis Analysis
The synthesis of analogous compounds involves complex reactions, including condensation, alkylation, and heterocyclization, under specific conditions to ensure the formation of the desired molecular structure. For instance, a study by Mohamed et al. (2023) describes a one-pot, three-component reaction to afford naphthopyran derivatives, showcasing the synthetic approaches applicable to similar compounds (Mohamed et al., 2023).
Molecular Structure Analysis
The crystal and molecular structure of related compounds has been characterized through X-ray diffraction, providing insight into their geometric configuration, stability, and intermolecular interactions. For example, the study on the crystal structure determination and Hirshfeld surface analysis of a novel RORc inhibitor by V. and C. (2021) provides a detailed look into the molecular structure through experimental and computational methods (V. & C., 2021).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are explored through various spectroscopic and computational analyses. The spectroscopic (FT-IR, FT-Raman, NMR, and UV) and NBO analyses of similar compounds provide insights into their vibrational structure, molecular reactivity, and electronic properties, as discussed by Vitnik et al. (2015) (Vitnik & Vitnik, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often characterized using techniques like X-ray crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties include the compound's reactivity towards different reagents, stability under various conditions, and potential for chemical transformations. Studies on homologated analogs of similar structures provide insights into their synthesis, structural characterization, and reaction mechanisms, highlighting the diversity and complexity of their chemical behavior (Salunke-Gawali et al., 2014).
Propiedades
IUPAC Name |
(4-bromonaphthalen-1-yl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-8-9-15(13-7-3-2-6-12(13)14)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYTYJZTSXXRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)

![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)


![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)